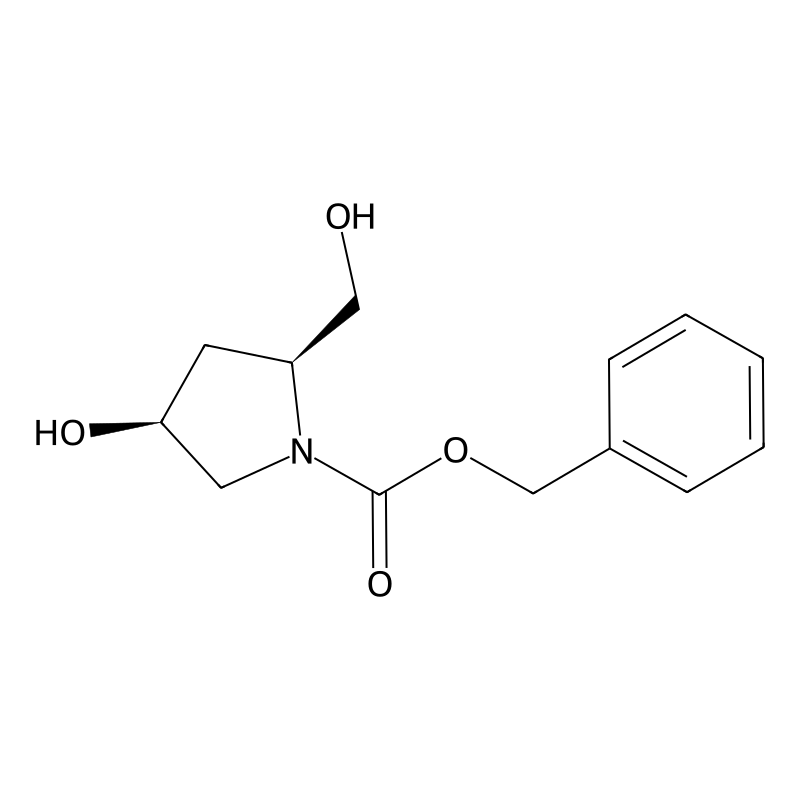

(2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

(2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. It features a pyrrolidine ring with a hydroxymethyl group and a benzyl group attached, along with a carboxylate functional group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of (2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate can involve several types of reactions:

- Esterification: The carboxylic acid moiety can react with alcohols to form esters.

- Reduction: The hydroxymethyl group can undergo reduction to form corresponding alcohols.

- Substitution Reactions: The benzyl group can participate in nucleophilic substitution reactions, making it versatile for further chemical modifications.

These reactions are essential for synthesizing derivatives or for functionalizing the compound to enhance its biological activity.

Research indicates that (2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate exhibits various biological activities. It has been studied for its potential as an inhibitor of certain enzymes, which could make it relevant in therapeutic contexts. For instance, compounds with similar structures often show promise in modulating biological pathways related to metabolic processes or cellular signaling.

Potential Biological Effects:- Antimicrobial Activity: Some pyrrolidine derivatives have shown effectiveness against bacterial strains.

- Antioxidant Properties: The presence of hydroxyl groups may contribute to scavenging free radicals.

- Neuroprotective Effects: Compounds with structural similarities have been investigated for their roles in neuroprotection and cognitive enhancement.

The synthesis of (2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. Common methods may include:

- Starting Material Preparation: The synthesis often begins with commercially available starting materials such as amino acids or other pyrrolidine precursors.

- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Functional Group Modifications: Subsequent steps may involve the introduction of hydroxymethyl and benzyl groups through alkylation or substitution reactions.

- Purification: The final product is purified using techniques such as recrystallization or chromatography.

(2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several potential applications:

- Pharmaceutical Industry: Its structural features may allow it to serve as a lead compound for drug development targeting specific diseases.

- Biochemical Research: It can be used in studies investigating enzyme inhibition or metabolic pathways.

- Agricultural Chemistry: If shown to possess antimicrobial properties, it may find use as a pesticide or fungicide.

Interaction studies are crucial for understanding how (2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate interacts with biological systems. These studies often focus on:

- Enzyme Interactions: Investigating how the compound affects enzyme activity and whether it acts as an inhibitor or activator.

- Receptor Binding: Assessing its affinity for various receptors that may be involved in signaling pathways.

- Cellular Uptake and Metabolism: Understanding how the compound is absorbed and metabolized within cells can provide insights into its efficacy and safety profile.

Several compounds share structural similarities with (2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate. Here are some notable examples:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| (2R,4R)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Stereoisomeric variant | Different stereochemistry may lead to varied biological activity |

| 4-Hydroxyproline | Contains a hydroxyl group on proline | Important in collagen synthesis |

| Benzyl 2-pyrrolidinone | Lacks the carboxylate but retains the pyrrolidine ring | Potential use in neuropharmacology |

| N-Boc-L-proline | A protected form of proline | Used in peptide synthesis |

These compounds highlight the unique features of (2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate while also demonstrating the diversity within pyrrolidine derivatives. Each compound's specific biological activities and applications may vary significantly based on their structural differences.